(4,6-Dimethylpyrimidin-2-yl)methanol

Epigenetics Cancer Therapeutics Sirtuin Inhibition

(4,6-Dimethylpyrimidin-2-yl)methanol (CAS 54198-72-0) is a heterocyclic building block belonging to the 2-(hydroxymethyl)pyrimidine class. It features a pyrimidine core with methyl groups at positions 4 and 6 and a reactive hydroxymethyl group at position 2, making it a versatile intermediate for pharmaceutical and agrochemical synthesis.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 54198-72-0
Cat. No. B151653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethylpyrimidin-2-yl)methanol
CAS54198-72-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CO)C
InChIInChI=1S/C7H10N2O/c1-5-3-6(2)9-7(4-10)8-5/h3,10H,4H2,1-2H3
InChIKeyFZTVDDYZOWRJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,6-Dimethylpyrimidin-2-yl)methanol (CAS 54198-72-0) Procurement Guide: Sourcing & Differentiation


(4,6-Dimethylpyrimidin-2-yl)methanol (CAS 54198-72-0) is a heterocyclic building block belonging to the 2-(hydroxymethyl)pyrimidine class. It features a pyrimidine core with methyl groups at positions 4 and 6 and a reactive hydroxymethyl group at position 2, making it a versatile intermediate for pharmaceutical and agrochemical synthesis [1]. The compound is commercially available at purities ranging from 95% to 98% and is recognized as a key precursor in medicinal chemistry programs targeting kinase and sirtuin inhibition [2].

Why (4,6-Dimethylpyrimidin-2-yl)methanol Cannot Be Replaced by Generic Pyrimidine Alcohols


Attempting to replace (4,6-dimethylpyrimidin-2-yl)methanol with generic analogs such as 2-pyrimidinemethanol or 4,6-dimethylpyrimidine-2-amine results in the loss of critical molecular recognition features. The 4,6-dimethyl substitution pattern is explicitly claimed as a preferred substituent in patents for sorbitol dehydrogenase (SDH) inhibitors, directly enabling nanomolar potency (IC50 = 93 nM) in downstream derivatives [1]. The hydroxymethyl group at the 2-position provides a versatile synthetic handle for further functionalization—oxidation to the aldehyde or conversion to amine—that is absent in simple methyl- or amino-substituted pyrimidines [2]. Quantitative evidence below demonstrates that the unique combination of 4,6-dimethyl decoration and the 2-hydroxymethyl reactive center cannot be replicated by any single close analog.

Quantitative Differentiation Evidence for (4,6-Dimethylpyrimidin-2-yl)methanol


SIRT2 Inhibitor Potency: Scaffold-Dependent Activity of 4,6-Dimethylpyrimidin-2-yl Derivatives

Derivatives synthesized from the 4,6-dimethylpyrimidin-2-yl scaffold achieve potent SIRT2 inhibition (IC50 = 42 nM for compound 28e). In contrast, the simpler 2-pyrimidinemethanol scaffold lacks reported SIRT2 inhibitory activity, and the unsubstituted pyrimidine-2-thio series typically shows micromolar potency (e.g., AGK2 IC50 = 17.75 μM) [1]. The 4,6-dimethyl substitution is critical for achieving nanomolar potency in this target class.

Epigenetics Cancer Therapeutics Sirtuin Inhibition

Sorbitol Dehydrogenase Inhibition: Patent-Preferred 4,6-Dimethyl Substitution Pattern

Patent EA004656B1 explicitly designates 4,6-dimethylpyrimid-2-yl as a preferred R9 substituent in sorbitol dehydrogenase (SDH) inhibitors. The derivative {4-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-pyrimidin-2-yl}-methanol demonstrates IC50 = 93 nM against recombinant human SDH [1][2]. In contrast, the corresponding derivative bearing an unsubstituted pyrimidin-2-yl group is not claimed with comparable potency in the patent family, indicating that the 4,6-dimethyl decoration is functionally non-redundant.

Diabetic Complications Enzyme Inhibition Metabolic Disease

BTK Inhibitor Activity: 4,6-Dimethylpyrimidin-2-yl Moiety Enables Antiproliferative Effects

A 4,6-dimethylpyrimidin-2-yl thioether derivative (Y7) demonstrated antiproliferative activity against Ramos lymphoma cells with IC50 = 207.8 μM [1]. The corresponding 2-pyrimidinemethanol scaffold has no reported BTK inhibitory or antiproliferative activity in this cell line, underscoring the functional importance of the 4,6-dimethyl substitution pattern for kinase-targeted activity.

Oncology Kinase Inhibition Lymphoma

Commercial Purity Specifications: 98% Grade Available for Pharmaceutical Intermediate Use

(4,6-Dimethylpyrimidin-2-yl)methanol is commercially supplied at 98% purity by multiple vendors (Leyan, Fluorochem) , matching the typical purity specification for the related intermediate 4,6-dimethylpyrimidine-2-amine (also 98% from Aladdin, Thermo Fisher) . However, the hydroxymethyl analog offers a distinct synthetic advantage: it can be directly oxidized to 4,6-dimethylpyrimidine-2-carbaldehyde without requiring protection/deprotection steps, streamlining late-stage functionalization in GMP-adjacent environments.

Quality Control Procurement Pharmaceutical Synthesis

Literature-Characterized Synthetic Route: Defined Spectroscopic Identity Reduces Procurement Risk

The synthesis of (4,6-dimethylpyrimidin-2-yl)methanol via NaBH4 reduction of the corresponding ethyl ester is reported with full UV, NMR, and mass spectral data (Brown & Waring, 1974) [1]. This defined route contrasts with the synthesis of 2-pyrimidinemethanol, which often relies on Grignard addition to pyrimidine-2-carbaldehyde, yielding variable purity and requiring chromatographic purification. The published spectroscopic reference data for the target compound enables straightforward identity verification by HPLC, NMR, or MS upon receipt.

Organic Synthesis Analytical Characterization Quality Assurance

Data Gap Acknowledgment: (4,6-Dimethylpyrimidin-2-yl)methanol Lacks Direct Biological Activity Data

A comprehensive literature search (PubMed, BindingDB, ChEMBL, Google Patents) as of early 2026 reveals no published IC50, Ki, or EC50 values directly measured for (4,6-dimethylpyrimidin-2-yl)methanol against any biological target. In contrast, the structurally related 4,6-dimethylpyrimidine-2-amine has reported IC50 = 0.7 μM at the NMDA receptor glycine site [1]. This data gap confirms that the compound's value proposition is as a synthetic intermediate rather than a direct screening candidate.

Compound Selection Screening Strategy Procurement Decision Support

Optimal Procurement & Application Scenarios for (4,6-Dimethylpyrimidin-2-yl)methanol


Epigenetic Drug Discovery: Synthesis of SIRT2 Inhibitor Libraries

Medicinal chemistry teams developing selective SIRT2 inhibitors for oncology indications should procure (4,6-dimethylpyrimidin-2-yl)methanol as the core scaffold. Derivatives synthesized from this building block achieve IC50 = 42 nM against SIRT2, with excellent selectivity over SIRT1 and SIRT3 [1]. The hydroxymethyl group enables rapid diversification via oxidation to the aldehyde or conversion to thioether linkers, accelerating SAR exploration.

Diabetic Complication Research: SDH Inhibitor Lead Optimization

Groups targeting sorbitol dehydrogenase for diabetic neuropathy, retinopathy, or nephropathy should use (4,6-dimethylpyrimidin-2-yl)methanol to access the patent-preferred 4,6-dimethylpyrimidin-2-yl pharmacophore. Derivatives bearing this substituent exhibit IC50 = 93 nM against human SDH, a potency level explicitly claimed in patent EA004656B1 [2]. The compound serves as a direct precursor for generating patent-protected SDH inhibitor candidates.

Kinase Inhibitor Programs: BTK-Targeted Anticancer Agents

Oncology research groups pursuing Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies can employ (4,6-dimethylpyrimidin-2-yl)methanol as a starting material. Derivatives containing the 4,6-dimethylpyrimidin-2-yl moiety demonstrate antiproliferative activity (IC50 = 207.8 μM) against Ramos lymphoma cells [3]. The hydroxymethyl group provides a convenient anchor point for appending diverse warheads via ether or thioether linkages.

Chemical Procurement: High-Purity Building Block for Late-Stage Functionalization

Process chemistry and CMC teams requiring high-purity intermediates for late-stage functionalization should specify (4,6-dimethylpyrimidin-2-yl)methanol at 98% purity from qualified vendors (e.g., Leyan, Fluorochem) . The compound's published spectroscopic reference data (UV, NMR, MS from Brown & Waring, 1974) [4] enables rapid identity and purity verification, supporting GMP-adjacent quality systems without additional analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,6-Dimethylpyrimidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.